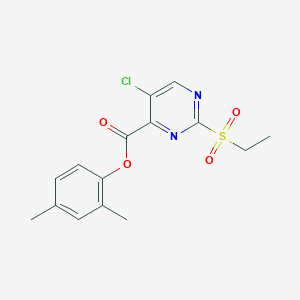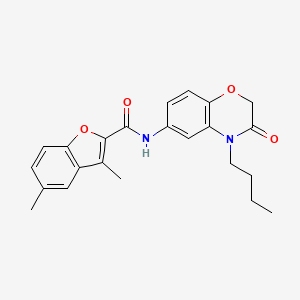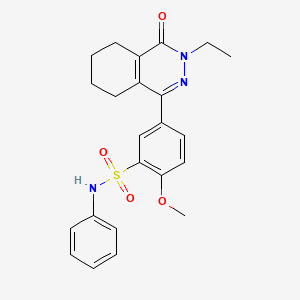
2,4-Dimethylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Introduction of the Ethanesulfonyl Group: This step involves the reaction of the pyrimidine core with ethanesulfonyl chloride under basic conditions.
Chlorination and Carboxylation: The final steps involve chlorination and carboxylation reactions to introduce the 5-chloro and 4-carboxylate groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2,4-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the chloro group, it can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
2,4-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Biological Research: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2,4-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds like 4,6-dimethyl-2-pyrimidinyl derivatives share structural similarities.
Sulfonyl Pyrimidines: Other sulfonyl-substituted pyrimidines have similar chemical properties and applications.
Uniqueness
2,4-DIMETHYLPHENYL 5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H15ClN2O4S |
|---|---|
分子量 |
354.8 g/mol |
IUPAC名 |
(2,4-dimethylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H15ClN2O4S/c1-4-23(20,21)15-17-8-11(16)13(18-15)14(19)22-12-6-5-9(2)7-10(12)3/h5-8H,4H2,1-3H3 |
InChIキー |
JZWITUWTLQYUDL-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=C(C=C(C=C2)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11308399.png)
![4-fluoro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11308403.png)

![2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11308409.png)
![4-methoxy-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11308417.png)
![2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308441.png)
![N-(2,6-dimethylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11308449.png)
![5-chloro-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11308455.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308463.png)

![7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308467.png)
![2-(2-chlorophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11308476.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11308485.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11308492.png)
